![molecular formula C12H12N2OS B4424036 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine CAS No. 646511-05-9](/img/structure/B4424036.png)
2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine
Overview
Description
2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine is an organic compound with the molecular formula C12H12N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound features a methoxyphenyl group attached to a pyrimidine ring via a methylsulfanyl linkage. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce the methylsulfanyl group.
Oxidation: The methylsulfanyl group is oxidized to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Pyrimidine derivatives, including 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine, have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, particularly those mediated by receptor tyrosine kinases (RTKs) such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .
Case Studies
- In vitro Studies : A series of pyrido[2,3-d]pyrimidines demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MKN-45 (gastric cancer), and SGC (stomach cancer). For instance, compounds with specific substitutions showed IC50 values as low as 1.61 µM against A549 cells .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups and specific substitutions at the 4 and 6 positions of the pyrimidine ring has been correlated with enhanced anticancer activity. Substituents such as methoxy and halogens have been shown to improve potency against cancer cells .
Anti-inflammatory Effects
Research Findings
Recent studies have indicated that pyrimidine derivatives possess anti-inflammatory properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses .
Experimental Results
- In vivo Studies : Compounds were tested in formalin-induced paw edema models, showing significant reductions in inflammation compared to controls. The presence of electron-donating groups was found to enhance anti-inflammatory activity .
- Mechanistic Insights : The anti-inflammatory action is believed to be due to the modulation of nitric oxide synthase (iNOS) and cyclooxygenase enzyme expression, leading to decreased production of pro-inflammatory mediators .
Kinase Inhibition
Targeting Kinases
Pyrimidine derivatives have emerged as potent inhibitors of various kinases involved in cancer progression. The structure of this compound allows it to interact effectively with ATP-binding sites on kinases like EGFR and PI3K .
Key Findings
- Selectivity and Potency : Some derivatives have shown selectivity for mutant forms of EGFR, which are prevalent in certain cancers. For instance, compounds with specific substitutions exhibited IC50 values in the nanomolar range against mutant EGFR variants .
- Clinical Relevance : These findings suggest that derivatives like this compound could serve as lead compounds for developing targeted therapies for cancers driven by aberrant kinase activity.
Summary Table of Applications
Application | Biological Activity | Notable Findings |
---|---|---|
Anticancer | Inhibits proliferation of cancer cells | IC50 values as low as 1.61 µM against A549 cells |
Anti-inflammatory | Inhibits COX-1 and COX-2 | Significant reduction in inflammation in animal models |
Kinase Inhibition | Targets EGFR and PI3K | Nanomolar IC50 values against mutant EGFR |
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, pyrimidine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar to pyrimidine.
Pyrrole: Another aromatic heterocycle with nitrogen, but with a five-membered ring.
Uniqueness
2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and methylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
Biological Activity
The compound 2-[(3-Methoxyphenyl)methylsulfanyl]pyrimidine is a member of the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidines are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer, bacterial infections, and inflammatory conditions. This article delves into the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer potential. The compound This compound has shown promising results in various studies:
- Mechanism of Action : Similar compounds have been noted to inhibit dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR leads to reduced DNA replication and increased apoptosis in cancer cells .
- Case Study Findings : In a study involving various pyrimidine derivatives, specific compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB453). For instance, one derivative exhibited an IC50 value of 15.3 µM against MCF-7 cells, indicating strong anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.3 |
Other Pyrimidine Derivative | MDA-MB453 | 29.1 |
Antibacterial Activity
The antibacterial properties of pyrimidines are also noteworthy. The compound has been evaluated against several bacterial strains:
- Activity Spectrum : Research indicates that derivatives similar to This compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 6 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 8 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
Pyrimidines have also been recognized for their anti-inflammatory effects:
- Mechanism : Compounds within this class can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. Studies have shown that certain pyrimidine derivatives significantly reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .
Structure-Activity Relationship
The biological activity of This compound can be attributed to its structural features:
- Electron-Releasing Groups : The presence of methoxy groups enhances the electron density on the aromatic ring, improving interactions with biological targets.
- Sulfur Substituent : The methylsulfanyl group may contribute to the compound's lipophilicity, facilitating membrane penetration and enhancing bioactivity.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-11-5-2-4-10(8-11)9-16-12-13-6-3-7-14-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGHDJQWDYIIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332935 | |
Record name | ST50832961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646511-05-9 | |
Record name | ST50832961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.